N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(naphthalen-2-yloxy)acetamide
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Description
N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(naphthalen-2-yloxy)acetamide is a useful research compound. Its molecular formula is C21H16ClN3O3 and its molecular weight is 393.83. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Synthesis
One area of research involving similar compounds to N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(naphthalen-2-yloxy)acetamide includes the study of reactions of benzyl ketones with formamide or acetamide. Hirota et al. (1978) investigated the reactions of various α-acyl-α-(m-chlorophenyl) acetonitrile compounds with formamide, leading to the formation of enamines and 4-aminopyrimidines (Hirota, Koyama, Nanba, Yamato, & Matsumura, 1978).
Antimicrobial Activity
Research on compounds structurally related to this compound has also focused on their antimicrobial properties. A study by Hossan et al. (2012) synthesized a series of pyrimidinone and oxazinone derivatives with antimicrobial properties, starting with citrazinic acid (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Crystal Structures
Understanding the crystal structures of similar compounds can provide insights into their potential applications. Subasri et al. (2017) examined the crystal structures of (diaminopyrimidin-2-yl)thioacetamide derivatives, revealing how molecular orientation affects crystal formation (Subasri, Kumar, Sinha, Jayaprakash, Viswanathan, & Velmurugan, 2017).
Anticancer Activity
Another significant area of research is the exploration of anticancer properties. Salahuddin et al. (2014) synthesized compounds related to this compound, with potential anticancer activity as indicated by their in vitro evaluations (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Properties
IUPAC Name |
N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3/c1-13-20(21(27)25-11-16(22)7-9-18(25)23-13)24-19(26)12-28-17-8-6-14-4-2-3-5-15(14)10-17/h2-11H,12H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWBXXUUTGTKRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)COC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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